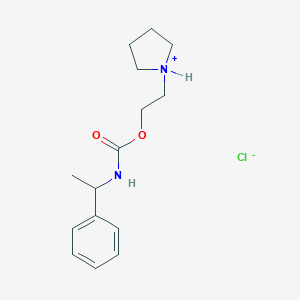
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride is a chemical compound that features a pyrrolidine ring, an ethyl linker, and a carbamate group attached to an alpha-methylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride typically involves the reaction of 2-(pyrrolidinyl)ethanol with alpha-methylbenzyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often employ catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted carbamate derivatives with various functional groups.
Scientific Research Applications
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Carbamate derivatives: Compounds with carbamate groups attached to various moieties.
Alpha-methylbenzyl derivatives: Compounds with alpha-methylbenzyl groups but different functional groups.
Uniqueness
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
100836-55-3 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-13(14-7-3-2-4-8-14)16-15(18)19-12-11-17-9-5-6-10-17;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18);1H |
InChI Key |
CGEWOWZPTQPWEO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Synonyms |
Carbamic acid, (1-phenylethyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochl oride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium dichloride](/img/structure/B217267.png)
![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)
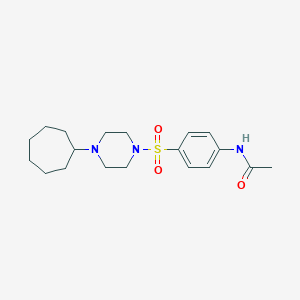
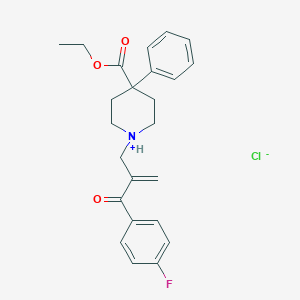
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
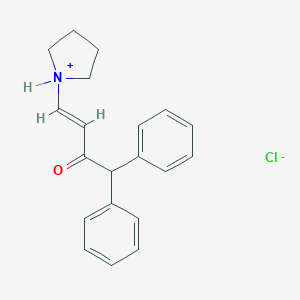
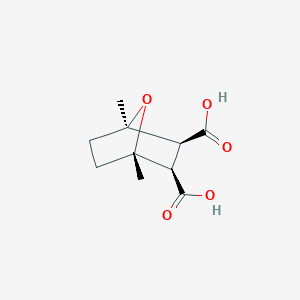
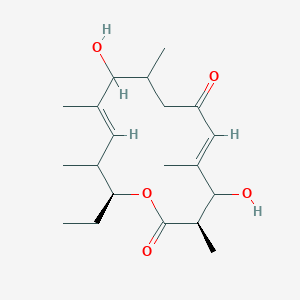
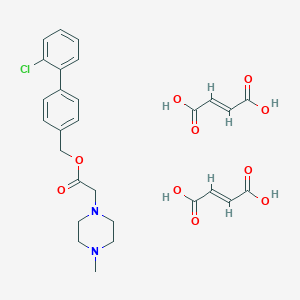
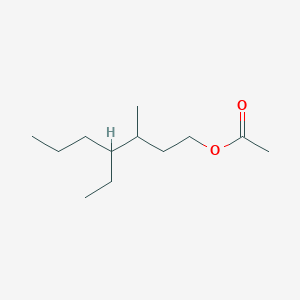
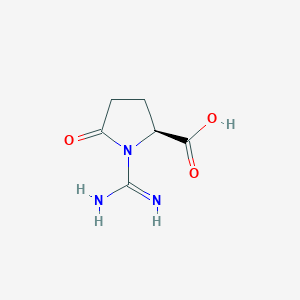

![(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217356.png)
